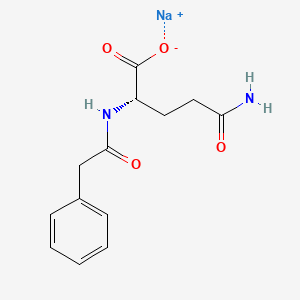

Sodium phenylacetyl glutamine

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

104771-87-1 |

|---|---|

Molecular Formula |

C13H15N2NaO4 |

Molecular Weight |

286.26 g/mol |

IUPAC Name |

sodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate |

InChI |

InChI=1S/C13H16N2O4.Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);/q;+1/p-1/t10-;/m0./s1 |

InChI Key |

JABIYIZXMBIFLT-PPHPATTJSA-M |

SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium phenylacetyl glutamine; Antineoplaston AS 2-5; |

Origin of Product |

United States |

Biochemical Synthesis and Metabolic Pathways of Phenylacetylglutamine

Host Conjugation Pathways

Enzymatic Conjugation of Phenylacetic Acid with L-Glutamine

Acyl-CoA:L-Glutamine N-Acyltransferase Activity

The central enzymatic reaction in the synthesis of phenylacetylglutamine (B1677654) is catalyzed by acyl-CoA:L-glutamine N-acyltransferase. nih.gov This enzyme facilitates the conjugation of phenylacetyl-coenzyme A (phenylacetyl-CoA) with L-glutamine. The reaction results in the formation of alpha-N-phenylacetyl-L-glutamine and coenzyme A (CoA). hmdb.cawikipedia.org Studies have successfully isolated and purified this enzyme from the mitochondria of human liver cells, confirming its distinct identity from glycine-N-acyltransferase, another enzyme involved in similar conjugation pathways. nih.govhmdb.ca

The systematic name for this enzyme is phenylacetyl-CoA:L-glutamine alpha-N-phenylacetyltransferase. wikipedia.org It belongs to the transferase family, specifically the acyltransferases that transfer groups other than aminoacyl groups. wikipedia.org This enzymatic activity is a key component of phenylalanine and tyrosine metabolism. wikipedia.org

Phenylacetyltransferase and Glutamine N-Acetyl Transferase Involvement

The terms phenylacetyltransferase and glutamine N-acetyl transferase are also commonly used to refer to the enzyme responsible for phenylacetylglutamine synthesis. wikipedia.orgwikipedia.org This enzyme, found in human liver mitochondria, catalyzes the amino acid acetylation of phenylacetate (B1230308). wikipedia.orgacs.org The substrates for this reaction are phenylacetyl-CoA and L-glutamine, and the products are CoA and alpha-N-phenylacetyl-L-glutamine. wikipedia.orgwikipedia.org It is important to note that while the names may vary in literature, they describe the same fundamental enzymatic function of conjugating phenylacetate with glutamine. wikipedia.orgwikipedia.org

Sites of Conjugation: Hepatic and Renal Systems

The primary sites for the conjugation of phenylacetate with glutamine are the liver and the kidneys. researchgate.netnih.govnih.gov Phenylacetate, which can be derived from dietary phenylalanine through microbial action in the gut or from the breakdown of pharmaceutical compounds like phenylbutyrate, enters the portal circulation and reaches these organs. wikipedia.orgacs.org

In the liver, specifically within the mitochondria, the enzymatic conjugation of phenylacetyl-CoA with glutamine occurs. hmdb.cawikipedia.org This process is a significant pathway for nitrogen waste removal, especially in conditions where the urea (B33335) cycle is impaired. wikipedia.org

The kidneys also play a substantial role in the formation and excretion of phenylacetylglutamine. hmdb.caresearchgate.net Research has indicated that a significant portion of urinary phenylacetylglutamine can be attributed to the kidney's conjugation of free plasma phenylacetic acid. hmdb.ca Following its synthesis in the liver and kidneys, phenylacetylglutamine is excreted in the urine. wikipedia.orgresearchgate.net Renal dysfunction can lead to elevated plasma concentrations of phenylacetylglutamine due to reduced clearance. d-nb.info

| Organ System | Primary Role in Phenylacetylglutamine Metabolism | Key Findings | Citations |

|---|---|---|---|

| Hepatic System (Liver) | Primary site of conjugation of phenylacetyl-CoA with glutamine. | The enzyme responsible, glutamine N-acetyl transferase, has been isolated from human liver mitochondria. | nih.govhmdb.cawikipedia.org |

| Renal System (Kidneys) | Both a site of conjugation and the primary route of excretion. | Can contribute significantly to the formation of urinary phenylacetylglutamine from plasma phenylacetic acid. | hmdb.caresearchgate.netd-nb.info |

Analogous Metabolites in Different Species (e.g., Phenylacetylglycine in Rodents)

The metabolic fate of phenylacetic acid varies across different animal species. While humans and most primates conjugate phenylacetic acid with glutamine to form phenylacetylglutamine, many other mammals, including rodents, utilize glycine (B1666218) for this conjugation, resulting in the formation of phenylacetylglycine. acs.orgnih.govresearchgate.net

This species-specific difference is due to the presence of different enzymes. In rodents, glycine N-phenylacetyltransferase is the key enzyme that conjugates phenylacetate with glycine. researchgate.net In contrast, primates possess glutamine N-phenylacetyltransferase, which preferentially uses glutamine. nih.govuu.nl Studies have shown that in species like dogs, phenylacetate also conjugates with glycine to form phenylacetylglycine, which is then excreted by the kidneys. researchgate.net

Interestingly, some avian species exhibit yet another variation. For instance, the domestic hen has been observed to excrete mainly the ornithine conjugate of phenylacetic acid, along with smaller amounts of the glycine conjugate. royalsocietypublishing.org The conjugation of phenylacetic acid with taurine (B1682933) has also been reported in various species, although its quantitative significance varies. royalsocietypublishing.org This highlights the diverse strategies employed by different organisms to metabolize and eliminate phenylacetic acid.

| Species Group | Primary Conjugation Amino Acid | Resulting Metabolite | Key Enzyme | Citations |

|---|---|---|---|---|

| Humans & most Primates | Glutamine | Phenylacetylglutamine | Glutamine N-phenylacetyltransferase | acs.orgnih.govuu.nl |

| Rodents (e.g., rats) | Glycine | Phenylacetylglycine | Glycine N-phenylacetyltransferase | acs.orgresearchgate.net |

| Dogs | Glycine | Phenylacetylglycine | Glycine N-phenylacetyltransferase | researchgate.net |

| Pigeon | Glycine | Phenylacetylglycine | Not specified | royalsocietypublishing.org |

| Domestic Hen | Ornithine (primarily) | Ornithine conjugate | Not specified | royalsocietypublishing.org |

Physiological and Cellular Roles of Phenylacetylglutamine

Contribution to Nitrogen Excretion Mechanisms

Role as an Alternative Nitrogen Scavenger

Phenylacetylglutamine (B1677654) serves as a crucial alternative vehicle for the excretion of waste nitrogen from the body. nih.gov In individuals with functioning urea (B33335) cycles, ammonia (B1221849), a toxic byproduct of amino acid catabolism, is converted into urea in the liver and excreted by the kidneys. However, in cases of urea cycle disorders or liver failure, this pathway is impaired, leading to the accumulation of toxic ammonia in the blood (hyperammonemia). wikipedia.orgpatsnap.com

The formation of phenylacetylglutamine provides an alternative route for nitrogen disposal. nih.govtandfonline.com Phenylacetate (B1230308), either administered as a drug or derived from the metabolism of compounds like sodium phenylbutyrate, is conjugated with glutamine in the liver and kidneys to form PAGN. wikipedia.orgpatsnap.comtga.gov.au Each molecule of PAGN contains two nitrogen atoms, making it an effective carrier for waste nitrogen. tga.gov.autandfonline.com This newly formed molecule is then excreted in the urine, effectively removing excess nitrogen from the body and bypassing the defective urea cycle. nih.govpatsnap.com

Comparison with Urea Nitrogen Excretion

The nitrogen excretion pathway involving phenylacetylglutamine has been shown to be a viable substitute for the urea cycle, particularly in managing nitrogen waste. Research in patients with inborn errors of urea synthesis has demonstrated that a significant portion of administered phenylacetate or its precursor, phenylbutyrate, is excreted as PAGN. nih.gov In one study, the amount of nitrogen excreted as PAGN accounted for 38-44% of the dietary nitrogen intake in a patient on a low-nitrogen diet. nih.gov This proportion is similar to the relationship observed between urea nitrogen and dietary nitrogen in healthy individuals on low-nitrogen diets. nih.gov This suggests that under therapeutic conditions, PAGN can effectively replace urea as the primary vehicle for waste nitrogen excretion. nih.gov

On a molar basis, phenylacetylglutamine is comparable to urea, as both molecules carry two moles of nitrogen. tga.gov.au The administration of nitrogen-scavenging drugs that lead to the formation of PAGN has been shown to effectively reduce elevated plasma ammonia levels. nih.govtandfonline.com

Modulation of Amino Acid Metabolism

The formation of phenylacetylglutamine has a notable impact on the metabolism of several amino acids, primarily due to its consumption of glutamine.

Effects on Plasma Glutamine Concentrations

The synthesis of phenylacetylglutamine directly utilizes glutamine, an amino acid that serves as a non-toxic carrier of ammonia in the blood. wikipedia.org The administration of compounds like phenylbutyrate, which is converted to phenylacetate, leads to a dose-dependent reduction in plasma glutamine concentrations. physiology.org This is because phenylacetate actively conjugates with glutamine to form PAGN, which is then excreted. physiology.orgnih.gov This "glutamine trap" mechanism is a key therapeutic strategy in conditions with high ammonia and glutamine levels, such as urea cycle disorders. physiology.orgnih.gov Studies have shown that treatment with phenylbutyrate can lead to a significant decline in plasma glutamine levels in healthy adults. physiology.org For instance, a 24-hour treatment was associated with an approximate 26% decrease in plasma glutamine concentration. physiology.org

Impact on Branched-Chain Amino Acid (BCAA) and Branched-Chain Keto Acid (BCKA) Levels

The administration of phenylbutyrate not only affects glutamine but also influences the levels of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine, and their corresponding branched-chain keto acids (BCKAs). nih.govresearchgate.net Studies in rats have shown that phenylbutyrate treatment leads to a decrease in plasma concentrations of BCAAs and BCKAs. nih.gov This effect is thought to be due to the activation of BCAA catabolism in muscle tissue. nih.gov The breakdown of BCAAs is linked to the synthesis of glutamine, suggesting an interconnected metabolic response. nih.gov

The observed decrease in BCAA levels has led to the investigation of phenylbutyrate-based therapies for conditions characterized by elevated BCAA levels, such as maple syrup urine disease. tandfonline.com

Interactions with Protein Homeostasis

Phenylacetylglutamine plays a role in nitrogen metabolism and can influence protein homeostasis, which is the balance between protein synthesis and protein breakdown. Its precursor, phenylacetate, is known to conjugate with glutamine, a key amino acid in numerous metabolic processes, to form phenylacetylglutamine, which is then excreted in the urine. tga.gov.aunih.gov This process provides an alternative pathway for the excretion of nitrogen waste. tga.gov.auacs.org

Studies have investigated the impact of depleting plasma glutamine, through the formation of phenylacetylglutamine, on the metabolism of other amino acids, such as leucine. Leucine is a branched-chain amino acid (BCAA) that is a crucial regulator of protein synthesis. nih.gov

In a study involving healthy adults, the administration of sodium phenylbutyrate, which is converted to phenylacetate, led to a significant decrease in plasma glutamine levels and a subsequent alteration in leucine kinetics. physiology.org This was associated with an approximate 11% decrease in nonoxidative leucine disposal, an index of whole-body protein synthesis. physiology.org The research suggests that a reduction in plasma glutamine, facilitated by phenylacetylglutamine formation, may negatively impact protein synthesis. physiology.org

Further research in rats has shown that phenylbutyrate treatment decreased plasma concentrations of BCAAs, including leucine. nih.gov In vitro studies with isolated rat muscles demonstrated that phenylbutyrate increased leucine oxidation and decreased protein synthesis in the soleus muscle. nih.gov These findings indicate that the metabolic processes leading to phenylacetylglutamine formation can influence leucine metabolism and, consequently, protein synthesis.

Table 1: Effects of Phenylbutyrate-Induced Glutamine Depletion on Leucine Metabolism in Healthy Adults

| Parameter | Control | Phenylbutyrate Treatment | Percentage Change | p-value |

|---|---|---|---|---|

| Plasma Glutamine (μM) | 514 ± 24 | 380 ± 15 | ~26% decrease | < 0.01 |

| Leucine Appearance Rate (μmol·kg⁻¹·h⁻¹) | 123 ± 7 | 117 ± 5 | Not Significant | NS |

| Leucine Oxidation (μmol·kg⁻¹·h⁻¹) | 23 ± 2 | 28 ± 2 | ~22% increase | < 0.01 |

| Nonoxidative Leucine Disposal (μmol·kg⁻¹·h⁻¹) | 100 ± 6 | 89 ± 5 | ~11% decrease | < 0.05 |

Data adapted from a study on the effects of phenylbutyrate-induced glutamine depletion. physiology.org

Proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids, is the opposing force to protein synthesis in maintaining protein homeostasis. Research into the direct effects of phenylacetylglutamine on proteolysis is linked to the broader impact of its precursor on amino acid metabolism.

In studies with rats, the administration of phenylbutyrate, leading to the formation of phenylacetylglutamine, was found to enhance protein breakdown in the extensor digitorum longus (EDL) muscle, a fast-twitch muscle. nih.gov However, the same study did not observe a significant change in the leucine appearance rate, an index of whole-body protein breakdown, in healthy human subjects under similar conditions of glutamine depletion. physiology.org This suggests that the impact on proteolysis may be tissue-specific or dependent on the experimental model.

Signal Transduction and Receptor Modulation

Recent research has unveiled a significant role for phenylacetylglutamine in cellular signaling, particularly through its interaction with adrenergic receptors. These receptors are key components of the sympathetic nervous system and are involved in a wide array of physiological processes.

Phenylacetylglutamine has been identified as a modulator of several adrenergic receptors, including the α2A, α2B, and β2-adrenergic receptors (ADRs). nih.govacs.orgescholarship.org It has been shown to act as a negative allosteric modulator (NAM) of the β2-adrenergic receptor. nih.govahajournals.orgresearchgate.net This means that it can bind to a site on the receptor that is different from the primary agonist binding site and, in doing so, reduce the receptor's response to its natural ligands, such as catecholamines. nih.govahajournals.org

Functional studies have demonstrated that phenylacetylglutamine's interaction with β2AR can have physiological consequences. For instance, it has been shown to reduce catecholamine-stimulated responses in cardiomyocytes. nih.gov In studies using cells engineered to express specific adrenergic receptors, phenylacetylglutamine demonstrated its negative allosteric modulator effects on β2AR but not on β1AR. nih.govresearchgate.net The identification of specific residues on the β2AR (E122 and V206) that are crucial for this interaction further solidifies the concept of allosteric modulation. nih.gov

A significant body of research has linked phenylacetylglutamine to increased platelet reactivity and a greater potential for thrombosis. nih.govacs.orgobservatoireprevention.org Phenylacetylglutamine enhances platelet activation-related phenotypes in various experimental settings, including whole blood, isolated platelets, and animal models of arterial injury. nih.govnih.gov

This prothrombotic effect is believed to be mediated, at least in part, through its interaction with adrenergic receptors on platelets, specifically α2A, α2B, and β2-ADRs. nih.govacs.orgnih.gov By stimulating these receptors, phenylacetylglutamine can lead to platelet hyper-responsiveness, which in turn accelerates platelet aggregation and the formation of thrombi. observatoireprevention.org Studies in mouse models have shown that the prothrombotic effects of phenylacetylglutamine can be mitigated by the administration of a beta-blocker. observatoireprevention.org Furthermore, administration of a murine counterpart, phenylacetylglycine, was found to exacerbate colitis in a mouse model and upregulate coagulation-related biological processes, an effect that was attenuated by an antiplatelet medication. oup.comnih.gov

Phenylacetylglutamine has been shown to influence the expression of genes encoding natriuretic peptides, which are hormones involved in the regulation of blood pressure and fluid balance. Specifically, research has demonstrated that phenylacetylglutamine can increase the expression of the B-type natriuretic peptide gene, Nppb. ahajournals.orgresearchgate.net

In vitro studies using rat cardiomyoblasts have shown that phenylacetylglutamine causes an increased expression of Nppb. ahajournals.org This finding was corroborated by in vivo experiments where acute infusion of phenylacetylglutamine in mice led to increased Nppb expression in the left atrium. ahajournals.org These observations suggest that phenylacetylglutamine may play a role in the cardiac stress response. researchgate.netresearchgate.net

Table 2: Summary of Phenylacetylglutamine's Cellular and Physiological Roles

| Area of Interaction | Key Findings | Affected Molecules/Pathways | Research Models |

|---|---|---|---|

| Protein Homeostasis | Decreased protein synthesis indices. physiology.org | Leucine metabolism, Proteolysis | Healthy humans, Rats |

| Signal Transduction | Allosteric modulation of adrenergic receptors. nih.govahajournals.org | α2A, α2B, β2-Adrenergic Receptors | Isolated cells, Mouse models |

| Platelet Function | Enhanced platelet reactivity and thrombosis. nih.govobservatoireprevention.org | Adrenergic receptor signaling on platelets | Whole blood, Isolated platelets, Animal models |

| Gene Expression | Increased expression of natriuretic peptide genes. ahajournals.orgresearchgate.net | Nppb gene | Rat cardiomyoblasts, Mice |

Effects on Intracellular Signaling Pathways (e.g., CaMKII)

Research has indicated that phenylacetylglutamine (PAGln) can influence intracellular signaling, particularly the Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway. In experimental models of heart failure, intervention with PAGln was found to aggravate the activation of the CaMKII-signaling pathway. nih.govresearchgate.net This was evidenced by significantly increased expression levels of phosphorylated CaMKII, as well as its downstream targets, phosphorylated phospholamban (PLB) and phosphorylated ryanodine (B192298) receptor 2 (RyR2). nih.govresearchgate.net

In vitro experiments using angiotensin II-induced hypertrophic cells mirrored these findings, showing that PAGln further increased the expression of phosphorylated CaMKII, PLB, and RyR2. nih.gov The use of a CaMKII inhibitor, KN93, was shown to alleviate the increased expression of these signaling proteins, suggesting that PAGln's effects are indeed mediated through this pathway. nih.govresearchgate.net This activation of the CaMKII pathway is linked to an exacerbation of reactive oxygen species (ROS) accumulation. researchgate.net

Cellular Response Modulation

Phenylacetylglutamine, a major metabolite of sodium 4-phenylbutyrate (B1260699) (PBA), has been the subject of research to evaluate its potential anti-inflammatory effects. jst.go.jpnih.gov Studies have investigated its impact on mouse spleen cells and peritoneal cavity cells, revealing that PAGln possesses significant anti-inflammatory properties. jst.go.jpnih.gov These activities are attributed to its ability to modulate the production of inflammatory mediators and the function of key immune cells. jst.go.jp

A key aspect of PAGln's anti-inflammatory activity is its ability to inhibit the production of several pro-inflammatory cytokines. jst.go.jpnih.gov In research using mouse spleen cells stimulated with the T cell activator concanavalin (B7782731) A, treatment with PAGln resulted in a significant suppression of interferon-γ (IFN-γ), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) levels in culture supernatants. jst.go.jpnih.gov Similarly, in mouse peritoneal cavity cells stimulated with lipopolysaccharide (LPS), PAGln treatment also significantly suppressed the levels of IL-6 and TNF-α. jst.go.jp

Table 1: Effect of Phenylacetylglutamine on Inflammatory Cytokine Production

| Cell Type | Stimulant | Cytokine Inhibited | Research Finding | Citation |

|---|---|---|---|---|

| Mouse Spleen Cells | Concanavalin A | Interferon-γ (IFN-γ) | Significantly suppressed production. | jst.go.jpnih.gov |

| Mouse Spleen Cells | Concanavalin A | Interleukin-6 (IL-6) | Significantly suppressed production. | jst.go.jpnih.gov |

| Mouse Spleen Cells | Concanavalin A | Tumor Necrosis Factor-α (TNF-α) | Significantly suppressed production. | jst.go.jpnih.gov |

| Mouse Peritoneal Cavity Cells | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Significantly suppressed production. | jst.go.jp |

Further investigation into the molecular mechanisms of PAGln's anti-inflammatory effects has revealed its ability to suppress the expression of key inflammatory proteins. jst.go.jpnih.gov In stimulated spleen cells, PAGln treatment led to a significant suppression in the expression of nuclear factor κB (NF-κB) and inducible nitric oxide synthase (iNOS). jst.go.jpnih.gov It was observed that PAGln appeared to suppress the total level of NF-κB protein rather than inhibiting its phosphorylation, a key step in its activation cascade. jst.go.jp The expression of iNOS was also significantly inhibited by PAGln in peritoneal cavity cells stimulated by a TLR4 agonist. jst.go.jp

Table 2: Effect of Phenylacetylglutamine on Inflammatory Protein Expression

| Protein | Cell Type | Finding | Citation |

|---|---|---|---|

| Nuclear Factor κB (NF-κB) | Mouse Spleen Cells | Expression significantly suppressed. | jst.go.jpnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Mouse Spleen Cells | Expression significantly suppressed. | jst.go.jpnih.gov |

The anti-inflammatory activities of phenylacetylglutamine are linked to its influence on crucial immune signaling pathways. jst.go.jpnih.gov Research suggests that PAGln exerts its effects via the inhibition of T cell activation and Toll-like receptor 4 (TLR4) signaling. jst.go.jpnih.gov The suppression of cytokine production in spleen cells stimulated by concanavalin A, a known T cell activator, points to the inhibition of T cell-mediated inflammatory responses. jst.go.jp Furthermore, the reduction of cytokines and iNOS in peritoneal cavity cells stimulated with LPS, a TLR4 agonist, indicates that PAGln inhibits cell activation stimulated through the TLR4 pathway. jst.go.jp TLR4 is a critical innate immune receptor, and its signaling in T cells can directly regulate their activation and survival during autoimmune inflammation. jst.go.jpnih.gov

Beyond its anti-inflammatory roles, phenylacetylglutamine is also implicated in cellular stress response pathways, particularly through the induction of oxidative stress. oup.comresearchgate.net Studies on human aortic endothelial cells (HAEC) have shown that treatment with PAGln significantly increases the formation of reactive oxygen species (ROS). oup.comresearchgate.netbiorxiv.org This effect appears to be mediated through a specific signaling cascade, as research indicates that PAGln upregulates the protein levels of NADPH oxidase 2 (NOX2) and NF-κB, while NOX4 levels remain unchanged. oup.comresearchgate.net This suggests that PAGln-induced oxidative stress in endothelial cells is dependent on a NOX2 and NF-κB pathway. oup.comresearchgate.net Other research has also noted that PAGln can induce DNA damage and mitochondrial dysfunction, which are key components of the cellular stress response that can lead to cellular senescence. frontiersin.org

Modulation of Mesenchymal Stem Cell Function (e.g., Migration, Mitochondrial Function)

Recent research has illuminated the significant role of phenylacetylglutamine (PAG), a metabolite, in modulating the functional capacities of mesenchymal stem cells (MSCs), particularly bone marrow-derived mesenchymal stem cells (BMSCs). Studies have demonstrated that PAG can enhance key cellular activities in BMSCs, including their migration and mitochondrial function. bohrium.comnih.govresearchgate.net

In a notable study, the supernatant from alveolar epithelial cells type II (AEC-II) injured by cigarette smoke extract was analyzed, revealing 205 differential metabolites, among which PAG was identified. bohrium.com Phenotypic assays in this study showed that PAG significantly promoted both the migration and mitochondrial function of BMSCs. bohrium.comnih.govresearchgate.net The enhancement of these functions is critical for the therapeutic potential of MSCs, as their ability to migrate to sites of injury and maintain metabolic health is paramount for tissue repair and regeneration. nih.govactanaturae.ru

The mechanism underlying PAG's positive influence on BMSC function involves the regulation of a specific signaling pathway. Whole-transcriptome sequencing of PAG-treated BMSCs identified an upregulated long non-coding RNA, NONRATT006276.2 (NRT6276.2), and its trans-regulated gene, microtubule-associated protein tau (Mapt). bohrium.comnih.gov Further experiments confirmed that the knockdown of either NRT6276.2 or Mapt inhibited the beneficial effects of PAG on BMSC migration and mitochondrial health. bohrium.comnih.govresearchgate.net Conversely, overexpression of Mapt was able to reverse the inhibitory effects caused by silencing NRT6276.2, solidifying the role of the NRT6276.2/Mapt pathway in mediating PAG's effects. bohrium.comnih.gov

These findings suggest that PAG, produced by injured cells, can act as a signaling molecule that enhances the therapeutic efficacy of transplanted MSCs by improving their migratory and mitochondrial capabilities. bohrium.comnih.gov

Table 1: Effect of Phenylacetylglutamine (PAG) on Mesenchymal Stem Cell Function

| Cellular Function | Effect of PAG Treatment | Associated Regulatory Pathway | Reference |

| Migration | Significantly Promoted | NRT6276.2/Mapt | bohrium.comnih.govresearchgate.net |

| Mitochondrial Function | Significantly Promoted | NRT6276.2/Mapt | bohrium.comnih.govresearchgate.net |

Associations with Cellular Senescence Phenotypes

Phenylacetylglutamine (PAGln), a gut microbial-derived metabolite, has been identified as a driver of host cellular senescence. nih.govresearchgate.net Research indicates that levels of PAGln and its precursor, phenylacetic acid (PAA), increase with age in both humans and mice. researchgate.netbiorxiv.orgnih.gov This increase is linked to age-related changes in the gut microbiota, specifically an increase in PAA-producing microbial pathways. researchgate.netbiorxiv.orgnih.gov

Studies have verified the PAGln-induced senescent phenotype in both cellular and mouse models. nih.govresearchgate.net The mechanism by which PAGln accelerates cellular senescence involves the induction of mitochondrial dysfunction and DNA damage. nih.govresearchgate.net This process is mediated through the adrenoreceptor (ADR)-AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Phenylacetylglutamine has been shown to induce mitochondrial stress and elevate levels of reactive oxygen species (ROS), which are key contributors to cellular senescence and tissue dysfunction. researchgate.net

In vascular endothelial cells, PAA, the precursor to PAGln, has been shown to potently induce senescence, leading to an enlarged and flattened cellular appearance. biorxiv.org This is accompanied by the production of mitochondrial hydrogen peroxide (H2O2), which exacerbates the senescence-associated secretory phenotype (SASP). researchgate.netnih.gov The SASP involves the release of pro-inflammatory factors that can have detrimental effects on surrounding tissues. biorxiv.org Furthermore, in vitro experiments have demonstrated that increased cholesterol synthesis in endothelial cells mediates PAGln-induced endothelial senescence. researchgate.net

The accumulation of senescent cells is a hallmark of aging and is thought to contribute to a variety of age-related conditions. biorxiv.org The link between the gut metabolite PAGln and the promotion of a senescent phenotype underscores the significant role of the gut-host axis in the aging process. nih.govresearchgate.net

Table 2: Research Findings on Phenylacetylglutamine (PAGln) and Cellular Senescence

| Model System | Key Findings | Underlying Mechanism | Reference |

| Cellular and Mouse Models | PAGln drives host cellular senescence. | Induction of mitochondrial dysfunction and DNA damage via ADR-AMPK signaling. | nih.govresearchgate.net |

| Human and Aged Mice | Elevated levels of PAA and PAGln are associated with aging. | Age-related alterations in gut microbiota leading to increased PAA production. | researchgate.netbiorxiv.orgnih.gov |

| Endothelial Cells | PAA and PAGln induce premature senescence. | PAA triggers mitochondrial H2O2 production, exacerbating the senescence-associated secretory phenotype (SASP). Increased cholesterol synthesis. | researchgate.netbiorxiv.orgnih.govresearchgate.net |

Endogenous Production and Factors Influencing Its Levels

Basal Endogenous Synthesis and Circulating Levels

The synthesis of phenylacetylglutamine (B1677654) is a two-step, meta-organismal process. acs.orgresearchgate.net The journey begins with the essential amino acid phenylalanine, which the human body cannot synthesize on its own and must obtain from dietary sources. nih.govhep.com.cn While most dietary phenylalanine is absorbed in the small intestine, any unabsorbed portion travels to the large intestine. observatoireprevention.org Here, gut microbes metabolize it into phenylacetic acid (PAA). acs.orgnih.gov This microbially-produced PAA is then absorbed into the portal circulation and transported to the liver. acs.orgobservatoireprevention.org In the liver, the enzyme glutamine N-acetyltransferase catalyzes the conjugation of PAA with the amino acid glutamine, forming phenylacetylglutamine. wikipedia.org This final product then enters systemic circulation. acs.orgnih.gov

Under normal physiological conditions, phenylacetylglutamine is a common metabolite found in human plasma and is excreted in urine. wikipedia.orgmedchemexpress.com However, its circulating levels can fluctuate significantly based on various factors. In healthy individuals, plasma concentrations are typically low. d-nb.info Studies have reported that in cohorts with largely normal renal function, fasting plasma levels can be around 1.0 μmol/L, with higher levels (e.g., 10 µM) representing the 95th percentile. frontiersin.orgnih.gov

Dietary Influences on Precursor Availability

Diet is a primary driver of phenylacetylglutamine production because it is the sole source of its precursor, phenylalanine. oup.com Dietary proteins rich in this amino acid, such as those from meat, eggs, and dairy products, provide the necessary substrate for microbial conversion to PAA. acs.orgnih.govnih.govacs.org

Research has demonstrated a direct link between dietary patterns and circulating PAGln levels. A higher intake of animal-based foods, including red and processed meats, is associated with significantly higher plasma concentrations of phenylacetylglutamine. oup.com Conversely, adherence to dietary patterns rich in plant-based foods, such as vegetables, is linked to lower levels of this metabolite. oup.com This suggests that dietary choices can substantially modulate the amount of precursor available to the gut microbiota, thereby influencing the rate of PAGln synthesis.

Table 1: Dietary Factors Influencing Phenylacetylglutamine (PAGln) Levels

| Dietary Component | Effect on PAGln Precursor (Phenylalanine) | Impact on Circulating PAGln Levels | Supporting Evidence |

| Animal-Based Foods (e.g., Red Meat, Dairy) | High Availability | Increase | Associated with greater red/processed meat intake. acs.orgoup.com |

| Plant-Based Foods (e.g., Vegetables) | Lower Relative Availability | Decrease | Associated with lower vegetable intake. oup.com |

Microbiota Composition and Functional Contributions to Phenylacetylglutamine Production

The gut microbiota is indispensable for the initial and rate-limiting step in phenylacetylglutamine synthesis: the conversion of phenylalanine to phenylacetic acid. observatoireprevention.orgnih.gov Specific bacterial taxa have been identified as key contributors to this process. Families such as Christensenellaceae, Ruminococcaceae, and Lachnospiraceae are involved in PAA production. hep.com.cnnih.gov Furthermore, correlation analyses in clinical studies have linked higher PAGln levels with an abundance of genera like Enterobacter, Klebsiella, and Citrobacter, and the phylum Proteobacteria. portlandpress.com

Scientists have identified two distinct enzymatic pathways within the gut microbiota that catalyze the formation of PAA from phenylpyruvic acid (an intermediate of phenylalanine breakdown). acs.orgnih.govportlandpress.com

Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) pathway: An oxidative decarboxylation pathway. nih.govnih.gov

Phenylpyruvate decarboxylase (PPDC) pathway: A non-oxidative decarboxylation pathway. nih.govnih.gov

The presence and activity of these microbial enzymes are directly linked to the host's capacity to produce PAGln, highlighting the functional contribution of the gut microbiome to host metabolism. nih.govnih.gov Interestingly, while some studies show a link between specific microbes and high PAGln levels, others have noted that PAGln can be negatively correlated with families known to produce beneficial short-chain fatty acids, like Lachnospiraceae and Bifidobacteriaceae, suggesting a complex interplay within the microbial community. ahajournals.org

Physiological States Affecting Phenylacetylglutamine Generation and Clearance

Circulating levels of phenylacetylglutamine are significantly altered in various physiological and disease states, often reflecting changes in its production or, more critically, its clearance.

Chronic Kidney Disease (CKD): In patients with CKD, phenylacetylglutamine is considered a uremic toxin that accumulates in the blood. wikipedia.orgbevital.no Its levels rise as kidney function declines, and this elevation is strongly associated with increased risk for all-cause mortality and cardiovascular events in this population. wikipedia.orgnih.govnih.gov The accumulation is primarily due to impaired renal clearance. nih.govnih.gov

Cardiovascular Diseases (CVD): Elevated plasma PAGln has been independently associated with an increased risk of incident coronary heart disease, major adverse cardiovascular events (including heart attack and stroke), and heart failure. nih.govoup.comnih.govahajournals.org Studies have shown that patients with heart failure have significantly higher PAGln levels, and these levels correlate with the severity of the condition. nih.govahajournals.org

Urea (B33335) Cycle Disorders: In conditions like hyperammonemia, where the body cannot effectively eliminate nitrogen waste as urea, the synthesis of PAGln serves as an alternative pathway for nitrogen removal. wikipedia.orgahajournals.org

Other Conditions: Elevated PAGln has also been observed in patients with type 2 diabetes who have suffered an ischemic stroke. portlandpress.com Conversely, studies on extreme longevity have noted increased urinary excretion of PAGln in centenarians, suggesting a complex remodeling of gut microbiota functionality in long-lived individuals. plos.org

Table 2: Phenylacetylglutamine (PAGln) in Various Physiological and Pathological States

| Condition | Observation on PAGln Levels | Primary Mechanism | Reference |

| Chronic Kidney Disease (CKD) | Significantly Elevated | Impaired Renal Clearance | bevital.nonih.govnih.gov |

| Cardiovascular Disease (CVD) | Elevated | Increased Production and/or Impaired Clearance | nih.govoup.comnih.gov |

| Heart Failure | Elevated and Correlates with Severity | Increased Production and/or Impaired Clearance | ahajournals.orgnih.govahajournals.org |

| Urea Cycle Disorders | Elevated | Upregulation as an Alternative Nitrogen Waste Pathway | wikipedia.orgahajournals.org |

| Extreme Longevity | Increased Urinary Excretion | Altered Gut Microbiota Metabolism | plos.org |

Inter-Organ Exchange and Metabolism Dynamics

The metabolism of phenylacetylglutamine is a prime example of inter-organ crosstalk, primarily involving the gut-liver-kidney axis. researchgate.nethep.com.cn

Gut: The process initiates in the colon, where gut microbes convert dietary phenylalanine into phenylacetic acid (PAA). acs.orgnih.gov

Liver: PAA is absorbed from the gut and travels via the portal vein to the liver. Here, it is conjugated with glutamine to form phenylacetylglutamine. acs.orgobservatoireprevention.orgwikipedia.org This conjugation step is considered irreversible. d-nb.info While this is the predominant pathway in humans, in rodents, PAA is primarily conjugated with glycine (B1666218) to form phenylacetylglycine. hep.com.cnnih.govresearchgate.net

Kidneys: The kidneys are the main organ responsible for clearing PAGln from the circulation. researchgate.net Renal clearance is highly efficient in healthy individuals, involving active tubular secretion. nih.govnih.gov Consequently, renal function is a critical determinant of plasma PAGln levels. In patients with severe renal impairment, PAGln renal clearance can decrease by as much as five-fold, leading to its significant accumulation in the blood. d-nb.info Studies show a strong inverse correlation between PAGln clearance and its serum levels, and a direct correlation between its clearance and the estimated glomerular filtration rate (eGFR). nih.govnih.gov

This dynamic interplay underscores how a disruption in one organ, such as the kidney, can have profound effects on the systemic levels of a metabolite that originates from the complex collaboration between diet and the gut microbiome. researchgate.nethep.com.cn

Analytical Methodologies for Phenylacetylglutamine Research

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of phenylacetylglutamine (B1677654) due to its high specificity and sensitivity. These methods allow for the separation of PAG from complex biological sample components and its precise detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the targeted quantification of phenylacetylglutamine in various biological fluids, including plasma and urine. nih.govmdpi.comresearchgate.net This method offers excellent sensitivity and specificity, enabling the detection of low concentrations of the analyte. nih.gov

The development of a robust LC-MS/MS method for phenylacetylglutamine quantification involves several critical steps. A key aspect is the optimization of chromatographic conditions to achieve efficient separation of PAG from other metabolites. This often involves the use of reverse-phase columns, such as C18, and a mobile phase gradient. For instance, one method utilized an Acquity UPLC BEH C18 column with a gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. frontiersin.org Another study employed a Luna® PFP(2) column with a mobile phase consisting of water and methanol (B129727), both containing 0.1% formic acid. researchgate.net

Method validation is performed in accordance with regulatory guidelines, such as those from the US Food and Drug Administration (FDA). nih.gov This process establishes the method's linearity, accuracy, precision, and limits of detection and quantification. Linearity is typically assessed by constructing a calibration curve over a specific concentration range. For example, a validated method for urinary PAG demonstrated linearity from 1 ng/mL to 1000 ng/mL. nih.govrsc.orgresearchgate.net Precision, which measures the closeness of repeated measurements, is evaluated at different quality control (QC) concentrations. Inter- and intra-day precision values of less than 10% are generally considered acceptable. nih.govresearchgate.net Accuracy, representing the closeness of a measured value to the true value, is also determined, with recoveries often expected to be within a certain percentage, for instance, >90%. nih.govresearchgate.net The lower limit of quantification (LLOQ), the lowest concentration that can be reliably measured, has been reported to be as low as 1 ng/mL for phenylacetylglutamine in urine. nih.govrsc.orgresearchgate.net

| Parameter | Example Value/Range | Reference |

| Linearity Range | 1 ng/mL - 1000 ng/mL | nih.govrsc.orgresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.govrsc.orgresearchgate.net |

| Inter-day Precision (RSD) | < 10% | nih.govresearchgate.net |

| Intra-day Precision (RSD) | < 10% | nih.govresearchgate.net |

| Accuracy (Recovery) | > 90% | nih.govresearchgate.net |

| Analysis Time | As low as 2 minutes | researchgate.net |

This table presents typical validation parameters for LC-MS/MS methods used in the quantification of phenylacetylglutamine.

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry for quantitative analysis. wikipedia.orgwashington.edu In SRM, the first mass spectrometer (Q1) is set to select the precursor ion of phenylacetylglutamine, which is then fragmented in the collision cell (Q2). The second mass spectrometer (Q3) is then set to detect specific product ions characteristic of PAG. washington.edu This two-stage mass filtering significantly enhances the signal-to-noise ratio and selectivity of the analysis. washington.edu For example, in one method, the transition of the precursor ion at m/z 263.2 to the product ion at m/z 145.2 was monitored for PAG quantification. frontiersin.org

To correct for variations in sample preparation and instrument response, internal standards are crucial. researchgate.netnih.gov Ideally, a stable isotope-labeled version of the analyte, such as a deuterated analog of phenylacetylglutamine, is used. nih.govresearchgate.net These internal standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which improves the accuracy and reproducibility of the results. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

For large-scale epidemiological studies and biobank analyses, high-throughput methods are essential. nih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a significant advantage in this regard by reducing analysis time while maintaining high sensitivity and resolution. nih.govrsc.orgresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing chromatographic efficiency.

A UPLC-MS/MS method was developed for the simultaneous quantification of phenylacetylglutamine and other gut microbial co-metabolites in human urine, achieving a total run time of just two minutes per injection. nih.gov This high-throughput capability enabled the analysis of 4,000 urine specimens in 500 hours. nih.gov The method was validated for its linearity, precision, and accuracy, demonstrating its suitability for large-scale population studies. nih.govrsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantitative analysis of phenylacetylglutamine. nih.govbevital.no However, a key consideration for GC-MS is the volatility of the analyte. nih.govsigmaaldrich.com Since phenylacetylglutamine is a polar and non-volatile compound, it requires a chemical derivatization step to increase its volatility and thermal stability for GC analysis. nih.govnih.govsigmaaldrich.com

One study described a GC-MS assay where phenylacetylglutamine was derivatized with dimethylformamide dimethyl acetal. nih.gov This method achieved a detection limit of 0.1 nmol for phenylacetylglutamine. nih.gov Another common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.govsigmaaldrich.com

Sample Preparation and Derivatization Techniques for Biological Matrices

Proper sample preparation is a critical step to ensure the accuracy and reliability of phenylacetylglutamine analysis in complex biological matrices like plasma and urine. The primary goals of sample preparation are to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest.

Common sample preparation techniques include:

Protein Precipitation: This is a simple and widely used method to remove proteins from plasma or serum samples. It typically involves adding an organic solvent, such as methanol or acetonitrile, to the sample, which causes the proteins to precipitate out of solution. frontiersin.orgnih.gov The supernatant containing the analyte can then be collected for analysis.

Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that can be used to isolate and concentrate analytes from a sample matrix. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. Microextraction by packed sorbent (MEPS) is a miniaturized version of SPE that is suitable for small sample volumes. nih.gov

Dilution: For samples with high concentrations of the analyte, such as urine, a simple dilution with the mobile phase or a suitable buffer may be sufficient before injection into the chromatographic system. nih.govresearchgate.net

Quantitation in Biological Samples (e.g., Plasma, Urine, Tissue Extracts)

The accurate quantification of phenylacetylglutamine (PAGln) in biological matrices is crucial for understanding its role in health and disease. The primary analytical method employed for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), including its high-resolution variant, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). rsc.orgnih.govnih.gov These techniques are favored for their high sensitivity, specificity, and robustness, allowing for the reliable measurement of PAGln even at low concentrations. nih.govrsc.org

The general workflow for quantitation begins with sample preparation, which varies depending on the biological matrix. For plasma samples, a protein precipitation or extraction step is typically performed. nih.gov Urine samples, due to their less complex matrix and generally higher analyte concentrations, often only require dilution before analysis. nih.govresearchgate.net For tissue extracts, homogenization is followed by extraction protocols to isolate the analyte. researchgate.net

For accurate and precise quantification, stable isotope-labeled internal standards, such as deuterated phenylacetylglutamine (d5-PAGln), are added to the samples. rsc.orgnih.govmdpi.com These internal standards have nearly identical chemical and physical properties to the analyte, allowing them to account for variations during sample preparation and ionization in the mass spectrometer. rsc.org

Chromatographic separation is achieved using a reverse-phase column. nih.gov The analysis time is often very short, with some methods achieving separation in as little as two minutes. nih.govresearchgate.net

Detection by tandem mass spectrometry is highly specific. Phenylacetylglutamine is typically ionized using positive mode electrospray ionization (ESI+). rsc.orgresearchgate.netnih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of PAGln) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. researchgate.netmdpi.com This process ensures that only the compound of interest is being measured, minimizing interference from other molecules in the sample. nih.gov

The performance of these analytical methods is rigorously validated. Key validation parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). For instance, a UPLC-MS/MS method for human urine demonstrated linearity in the range of 1 ng/mL to 1000 ng/mL for phenylacetylglutamine. rsc.orgrsc.orgnih.gov Another LC-MS/MS method for plasma and urine reported a quantification limit of 100 ng/mL (0.3-0.8 µmol/L). nih.gov A separate UPLC-MS/MS assay for plasma and urine achieved a limit of detection below 0.04 µg/mL with inter- and intra-day precision below 8.5%. nih.govresearchgate.net

Establishing Reference Ranges in Research Populations

Establishing reference ranges for phenylacetylglutamine is essential for distinguishing between normal physiological levels and concentrations associated with pathological conditions. As a metabolite influenced by gut microbiota, diet, and host metabolism, its levels can vary significantly across different populations. nih.govacs.orgahajournals.org

In healthy individuals, reference ranges have been established primarily through large-scale epidemiological studies. The International Study of Macro- and Micro-nutrients and Blood Pressure (INTERMAP) provided significant data on the 24-hour urinary excretion of PAGln in a multi-ethnic population of 2,000 healthy men and women aged 40-59. rsc.orgresearchgate.netnih.gov These findings serve as a baseline for what can be considered normal urinary output.

Conversely, elevated levels of PAGln are frequently observed in specific patient populations, where it is often referred to as a uremic toxin. ahajournals.orgnih.gov Research has consistently shown significantly higher plasma concentrations in patients with renal impairment compared to healthy subjects. nih.gov Similarly, individuals with inherited metabolic disorders, such as Phenylketonuria (PKU) and urea (B33335) cycle disorders (UCDs), also exhibit altered PAGln levels. mdpi.comresearchgate.netwikipedia.org

More recently, research has focused on the association between PAGln and cardiovascular diseases (CVD). ahajournals.orgoup.com Studies have reported elevated plasma concentrations in patients with acute coronary syndromes (ACS) and chronic heart failure (CHF), with levels correlating with disease severity. oup.comfrontiersin.org

Below are data tables summarizing reported phenylacetylglutamine concentrations in various research populations.

Table 1: Urinary Phenylacetylglutamine Reference Ranges in a Healthy Population

| Population Cohort | Matrix | Gender | Mean (± Standard Deviation) | Unit | Citation |

| INTERMAP Study (n=2000, age 40-59) | 24-hour Urine | Men | 1283.0 (± 751.7) | µmol/24-hr | rsc.orgresearchgate.netnih.gov |

| INTERMAP Study (n=2000, age 40-59) | 24-hour Urine | Women | 1145.9 (± 635.5) | µmol/24-hr | rsc.orgresearchgate.netnih.gov |

Table 2: Phenylacetylglutamine Concentrations in Clinical Research Populations

| Condition | Population | Matrix | Concentration (Median or Range) | Unit | Comparison Group | Citation |

| Uremia | Uremic Patients | Plasma Ultrafiltrate | 18 - 366 | µmol/L | Undetectable in healthy subjects | nih.gov |

| Hyperphenylalaninemia (HPA/PKU) | HPA/PKU Patients (n=35) | Urine | Statistically higher than controls | - | Healthy Controls | mdpi.com |

| Acute Coronary Syndromes (ACS) | ACS Patients (n=1848) | Plasma | 1.92 (Median) | µM | 1.76 µM (Healthy Controls) | oup.com |

| Chronic Heart Failure (CHF) | CHF Patients | Plasma | Significantly higher than controls, increases with NYHA class | - | Healthy Controls | frontiersin.org |

Mechanistic Studies and Research Models

In Vitro Experimental Systems

In vitro models provide a controlled environment to investigate the direct effects of sodium phenylacetyl glutamine on cellular processes, its biotransformation, and its interactions with specific cellular components.

Cell culture systems have been pivotal in understanding the cellular responses to phenylacetylglutamine (B1677654). In one line of research, the impact of phenylacetylglutamine on prostate cancer (PCa) cells was assessed. Studies using PC3 and DU145 prostate cancer cell lines demonstrated that phenylacetylglutamine inhibited cell proliferation, migration, and invasion. Furthermore, it was observed to suppress the growth of prostate cancer in vivo. Mechanistic investigations in these cell lines revealed that phenylacetylglutamine upregulates CCNG2, which in turn promotes the phosphorylation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway nih.gov.

Another study utilized bone marrow mesenchymal stem cells (BMSCs) to investigate the effects of phenylacetylglutamine produced by injured lung alveolar epithelial cells. It was found that phenylacetylglutamine significantly promoted the migration and mitochondrial function of these stem cells. This effect was shown to be mediated through the regulation of the NONRATT006276.2/Mapt pathway nih.gov.

| Cell Line | Experimental Focus | Key Findings | Reference |

|---|---|---|---|

| PC3 and DU145 (Prostate Cancer) | Anti-cancer effects | Inhibited proliferation, migration, and invasion; suppressed Wnt/β-catenin signaling pathway. | nih.gov |

| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Stem cell function | Promoted migration and mitochondrial function via the NRT6276.2/Mapt pathway. | nih.gov |

The biotransformation of the precursor, phenylacetate (B1230308), into phenylacetylglutamine is a key metabolic process. This conversion is catalyzed by the enzyme glutamine N-phenylacetyltransferase wikipedia.org. This enzyme facilitates the conjugation of phenylacetyl-CoA with L-glutamine to form alpha-N-phenylacetyl-L-glutamine and coenzyme A wikipedia.org. This enzymatic reaction primarily occurs in the liver and kidneys nih.gov. The enzyme has been purified from human liver mitochondria, confirming its location and role in this metabolic pathway . The synthesis of phenylacetylglutamine is a critical step in an alternative pathway for nitrogen waste removal, particularly in conditions with a compromised urea (B33335) cycle nih.gov.

Investigations using isolated cellular components have provided direct evidence of the effects of phenylacetylglutamine on specific cell types. Studies on isolated human platelets have shown that phenylacetylglutamine enhances platelet activation and thrombosis potential. This effect is mediated through G-protein coupled receptors, specifically α2A, α2B, and β2-adrenergic receptors nih.gov.

In studies involving isolated cardiomyocytes, phenylacetylglutamine has been shown to decrease cardiomyocyte sarcomere contraction wikipedia.org. Further research has indicated that phenylacetylglutamine can enhance cardiomyocyte death following myocardial infarction by interacting with the β1-adrenergic receptor nih.gov. In vitro experiments with H9C2 cardiomyocytes revealed that treatment with phenylacetylglutamine led to increased cell apoptosis and upregulation of cardiac fibrosis markers nih.gov.

| Isolated Component | Experimental Focus | Key Findings | Reference |

|---|---|---|---|

| Platelets | Thrombosis potential | Enhanced platelet activation and thrombosis via adrenergic receptors. | nih.gov |

| Cardiomyocytes | Cardiac function and injury | Decreased sarcomere contraction; enhanced cell death post-myocardial infarction via β1-adrenergic receptor. | nih.govwikipedia.org |

In Vivo Animal Model Investigations

Animal models, particularly rodents, have been essential for studying the systemic metabolic and physiological effects of this compound in a whole-organism context.

Rodent models have been extensively used to explore the in vivo consequences of elevated phenylacetylglutamine levels. In a mouse xenograft model of prostate cancer, administration of phenylacetylglutamine was found to inhibit tumor growth nih.gov. Another study using a mouse model of overpressure-induced heart failure demonstrated that phenylacetylglutamine exacerbated atrial fibrillation susceptibility wikipedia.org. Furthermore, in a mouse model of myocardial infarction, pretreatment with phenylacetylglutamine was shown to enhance myocardial injury and cardiac fibrosis nih.gov. It is important to note that in rodents, phenylacetate is predominantly conjugated with glycine (B1666218) to form phenylacetylglycine, whereas in humans, it is primarily conjugated with glutamine to form phenylacetylglutamine acs.org.

The effects of precursors to phenylacetylglutamine and the broader implications of glutamine metabolism have been investigated in specific organs in animal models.

Muscle: Studies in rats have shown that phenylbutyrate, which is converted to phenylacetate, can impact skeletal muscle metabolism. Phenylbutyrate treatment was found to decrease branched-chain amino acid (BCAA) concentrations and increase glutamine synthetase activity in muscles, which could have implications for protein metabolism .

Lung: In the context of lung injury, research has indicated that phenylacetylglutamine produced by injured alveolar epithelial cells can positively influence the function of transplanted bone marrow mesenchymal stem cells, promoting their migration and mitochondrial function nih.gov.

Kidney: Phenylacetylglutamine is recognized as a uremic toxin that accumulates in chronic kidney disease (CKD) wikipedia.org. Its clearance by the kidneys is inversely related to its plasma levels acs.org. In individuals with normal renal function, the clearance is more efficient than in those with impaired kidney function acs.org. The accumulation of phenylacetylglutamine in uremic patients highlights the kidney's crucial role in its excretion acs.org.

Studies on Microbial Transplantation in Animal Models

Research utilizing animal models, particularly gnotobiotic (germ-free) mice, has been instrumental in elucidating the causal role of the gut microbiota in the production of this compound. These studies have demonstrated that the presence of specific gut bacteria is essential for the conversion of dietary phenylalanine into phenylacetic acid, the precursor to phenylacetylglutamine.

In one key study, gnotobiotic mice were monocolonized with specific human commensal bacteria to investigate their role in phenylacetylglutamine synthesis. This research identified that the microbial porA gene is crucial for the conversion of phenylalanine to phenylacetic acid by Clostridium sporogenes. This process is a critical step in the meta-organismal production of phenylacetylglutamine. By transplanting specific microbial communities into these controlled animal models, researchers can directly assess the contribution of the gut microbiome to the circulating levels of this metabolite.

Furthermore, studies have highlighted that while phenylacetylglutamine is the predominant form in humans, in rodents, the murine counterpart is phenylacetylglycine. nih.govnih.gov Mechanistic studies in animal models have shown a link between these microbially-derived metabolites and various pathophysiological conditions. For instance, administration of phenylacetylglycine to a mouse model of colitis was found to exacerbate the condition, suggesting a pro-inflammatory role for this class of compounds.

While direct fecal microbiota transplantation (FMT) studies specifically designed to modulate this compound levels as a primary outcome are still emerging, the existing research using gnotobiotic and colonized animal models provides strong evidence for the gut microbiota's indispensable role in its synthesis. These microbial transplantation models are crucial for understanding the diet-microbe-host interactions that lead to the production of phenylacetylglutamine and for exploring potential therapeutic strategies that target the gut microbiome to modulate its levels.

Advanced Omics Approaches

Metabolomics Profiling for Phenylacetylglutamine Identification

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, has been a pivotal technology in the discovery and subsequent investigation of this compound. Untargeted metabolomics, in particular, has been instrumental in identifying this compound as a significant metabolite associated with various disease states, most notably cardiovascular disease.

In seminal studies, untargeted metabolomics profiling of plasma from large patient cohorts was employed to identify novel metabolites correlated with adverse cardiovascular events. Through these comprehensive analyses, phenylacetylglutamine was discovered as a previously unrecognized metabolite strongly associated with cardiovascular disease risk. This approach allows for the simultaneous measurement of thousands of metabolites, and through comparative analysis between healthy and diseased individuals, novel biomarkers and disease-associated molecules like phenylacetylglutamine can be identified.

Following its initial discovery through untargeted approaches, targeted metabolomics methods have been developed for the precise and accurate quantification of phenylacetylglutamine in various biological matrices, including plasma, serum, and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for this purpose. These targeted assays offer high sensitivity and specificity, enabling researchers to quantify absolute concentrations of phenylacetylglutamine and correlate them with clinical outcomes and other biological parameters.

The workflow for metabolomics analysis of phenylacetylglutamine typically involves the following steps:

| Step | Description |

| Sample Collection | Collection of biological samples such as blood or urine from study participants. |

| Sample Preparation | Extraction of metabolites from the biological matrix, often involving protein precipitation and filtration. |

| Metabolite Separation | Use of liquid chromatography to separate phenylacetylglutamine from other metabolites in the sample. |

| Mass Spectrometry Detection | Ionization of the separated metabolites and detection based on their mass-to-charge ratio. |

| Data Analysis | Processing of the mass spectrometry data to identify and quantify phenylacetylglutamine. |

Whole-Transcriptome Sequencing (WT-seq) for Gene Expression Analysis (e.g., lncRNA and mRNA profiles)

Whole-transcriptome sequencing (WT-seq) has emerged as a powerful tool to investigate the molecular mechanisms underlying the biological effects of this compound. This high-throughput sequencing technique allows for a comprehensive analysis of the entire transcriptome, including both protein-coding messenger RNAs (mRNAs) and non-coding RNAs, such as long non-coding RNAs (lncRNAs). By examining the changes in gene expression in cells or tissues exposed to phenylacetylglutamine, researchers can gain insights into the signaling pathways and cellular processes modulated by this metabolite.

A notable study utilized WT-seq to analyze the lncRNA and mRNA expression profiles of bone marrow mesenchymal stem cells (BMSCs) treated with phenylacetylglutamine. nih.gov This research aimed to understand how phenylacetylglutamine, identified as a differential metabolite in the supernatant of injured alveolar epithelial cells, affects the function of BMSCs, which are crucial for tissue repair.

The WT-seq analysis revealed a significant number of differentially expressed lncRNAs and mRNAs in the phenylacetylglutamine-treated BMSCs compared to control cells. nih.gov Bioinformatic analysis of these differentially expressed genes led to the identification of a key regulatory axis. Specifically, the study identified an upregulated lncRNA, NONRATT006276.2, and its trans-regulated target gene, microtubule-associated protein tau (Mapt), as being central to the effects of phenylacetylglutamine on BMSC function. nih.gov

Further experimental validation confirmed that the knockdown of either NONRATT006276.2 or Mapt inhibited the pro-migratory and pro-mitochondrial function effects of phenylacetylglutamine on BMSCs. nih.gov Conversely, overexpression of Mapt could rescue the inhibitory effects of silencing the lncRNA. nih.gov This demonstrates a specific lncRNA-mRNA pathway through which phenylacetylglutamine exerts its biological effects.

Table of Differentially Expressed Genes in BMSCs Treated with Phenylacetylglutamine (Illustrative Example)

| Gene ID | Gene Type | Regulation | Fold Change | p-value |

| NONRATT006276.2 | lncRNA | Upregulated | 2.5 | <0.05 |

| Mapt | mRNA | Upregulated | 2.1 | <0.05 |

| Gene X | mRNA | Downregulated | -1.8 | <0.05 |

| Gene Y | mRNA | Upregulated | 3.2 | <0.01 |

| lncRNA Z | lncRNA | Downregulated | -2.0 | <0.05 |

This table is for illustrative purposes to represent the type of data generated from a WT-seq experiment.

In another study, transcriptome analysis of prostate cancer cells treated with phenylacetylglutamine revealed that the compound inhibited cancer cell proliferation and migration by upregulating the mRNA levels of Cyclin G2 (CCNG2), which in turn suppressed the Wnt/β-catenin signaling pathway. nih.gov These findings from WT-seq and other transcriptomic analyses are crucial for elucidating the precise molecular mechanisms of action of this compound and for identifying potential therapeutic targets.

Future Directions in Phenylacetylglutamine Research

Elucidating Unidentified Microbial Enzymes in Phenylacetic Acid Production

The biosynthesis of phenylacetylglutamine (B1677654) is a multi-step process initiated by the microbial conversion of the dietary amino acid phenylalanine to phenylacetic acid (PAA). While two primary pathways for PAA formation have been identified, the specific enzymes catalyzing these transformations are not yet fully characterized, presenting a key area for future investigation.

Recent studies have delineated two distinct routes for PAA production by gut microbes. One pathway involves the oxidative decarboxylation of phenylpyruvic acid (PPY), a phenylalanine derivative, by the enzyme phenylpyruvate:ferredoxin oxidoreductase (PPFOR). The second pathway utilizes phenylpyruvate decarboxylase (PPDC) for the non-oxidative decarboxylation of PPY. nih.gov Despite the identification of these pathways, the specific microbial enzymes responsible for these conversions remain largely unidentified. Further research is necessary to isolate and characterize these enzymes from the diverse gut microbial community. Pinpointing the specific bacterial species and the genetic determinants of these enzymes will be crucial for understanding the regulation of PAA production and, consequently, the levels of circulating phenylacetylglutamine.

Comprehensive Characterization of Molecular Mechanisms Underlying its Biological Activities

A growing body of evidence suggests that phenylacetylglutamine exerts its biological effects through interactions with specific host receptors and modulation of key signaling pathways. Comprehensive characterization of these molecular mechanisms is a critical frontier in understanding its physiological and pathophysiological roles.

A significant breakthrough in this area has been the identification of adrenergic receptors, specifically α2A, α2B, and β2, as targets for phenylacetylglutamine. acs.orgnih.gov This interaction is particularly relevant to its pro-thrombotic effects, as it has been shown to enhance platelet activation. clevelandclinic.org Further research has revealed that phenylacetylglutamine can act as a negative allosteric modulator of the β2-adrenergic receptor, suggesting a nuanced and complex regulatory role. youtube.com

Beyond its influence on adrenergic signaling, phenylacetylglutamine has been implicated in other critical cellular pathways. For instance, in the context of prostate cancer, it has been shown to inhibit tumor progression by suppressing the Wnt/β-catenin signaling pathway. nih.govnih.gov In cardiovascular research, it is linked to the exacerbation of cardiac remodeling in chronic kidney disease through pathways associated with TGF-beta signaling. herzmedizin.de Future research should aim to further dissect these and other signaling cascades affected by phenylacetylglutamine, including its potential interactions with other G-protein coupled receptors and its influence on inflammatory and metabolic signaling networks.

Integrative Systems Biology Approaches to Map its Metabolic and Signaling Networks

To gain a holistic understanding of phenylacetylglutamine's role in health and disease, it is imperative to move beyond single-pathway analyses and embrace integrative systems biology approaches. Mapping the complex metabolic and signaling networks influenced by this metabolite will provide a more comprehensive picture of its physiological impact.

The production of phenylacetylglutamine itself is a prime example of a multi-organ metabolic network, involving the gut microbiota for the initial conversion of phenylalanine to PAA, followed by conjugation with glutamine in the host's liver and kidneys. researchgate.net A systems-level understanding would involve integrating multi-omics data – including metagenomics of the gut microbiome, transcriptomics, proteomics, and metabolomics of host tissues – to model the flow of metabolites and the propagation of signaling events initiated by phenylacetylglutamine. Such approaches can help identify novel connections between phenylacetylglutamine and various physiological processes, as well as uncover potential biomarkers and therapeutic targets for diseases where this metabolite is dysregulated. While databases like KEGG and MetaCyc provide foundational metabolic pathway information, dedicated efforts to build comprehensive, dynamic models of phenylacetylglutamine's network interactions are a key future direction. researchgate.netresearchgate.netfrontiersin.org

Development of Novel Research Tools and Methodologies for Phenylacetylglutamine Studies

Advancing our understanding of phenylacetylglutamine necessitates the development and application of novel research tools and methodologies. These innovations will enable more precise and high-throughput analysis of its production, distribution, and functional effects.

Current research heavily relies on advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for the detection and quantification of phenylacetylglutamine in biological samples. nih.govemjreviews.com While powerful, these methods can be resource-intensive. The development of specific and sensitive biosensors for real-time monitoring of phenylacetylglutamine levels in different biological compartments would be a significant technological leap forward.

Furthermore, novel in vitro and in vivo models are needed to dissect the functional consequences of phenylacetylglutamine exposure. High-throughput in vitro models of the human gut, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) and HuMix, can provide controlled environments to study the microbial production of PAA. herzmedizin.de The development of novel functional assays to probe the effects of phenylacetylglutamine on cellular processes, beyond platelet activation, will also be crucial. These could include assays for receptor binding, enzyme activity, and gene expression that are specifically tailored to investigate the known and suspected biological activities of this metabolite.

Exploration of Novel Physiological Roles beyond Current Understanding

While the link between phenylacetylglutamine and cardiovascular disease is increasingly well-established, emerging research suggests that its physiological influence extends to a broader range of conditions. A key future direction is the systematic exploration of these novel roles to uncover its full impact on human health.

Recent studies have begun to implicate phenylacetylglutamine in the pathophysiology of several non-cardiovascular diseases:

Prostate Cancer: Elevated levels of phenylacetylglutamine have been associated with an increased risk of lethal prostate cancer. emjreviews.com Conversely, some research suggests it may inhibit the progression of prostate cancer through the Wnt/β-catenin signaling pathway, indicating a complex and potentially context-dependent role. nih.govnih.gov

Neurological Disorders: Phenylacetylglutamine can cross the blood-brain barrier and has been found in the cerebrospinal fluid. acs.orgnih.gov Elevated levels have been observed in patients with Parkinson's disease and have been linked to cognitive impairment in patients with renal disorders. acs.orgnih.gov In the context of ischemic stroke, higher plasma levels of phenylacetylglutamine are associated with more severe white matter hyperintensities and may exacerbate brain infarction, particularly in individuals with type 2 diabetes. frontiersin.orgnih.govportlandpress.com

Future research should systematically investigate the role of phenylacetylglutamine in these and other conditions, such as metabolic syndrome and inflammatory disorders. Elucidating its mechanisms of action in these diverse contexts will be critical for a comprehensive understanding of this multifaceted gut microbial metabolite.

Q & A

Q. What biochemical pathways lead to the formation of sodium phenylacetyl glutamine, and what methods are used to detect it in biological samples?

this compound (SPG) is formed via conjugation of phenylacetic acid (a phenylalanine metabolite) with glutamine. Excess phenylalanine undergoes transamination to phenylpyruvate, which is decarboxylated to phenylacetic acid. This acid conjugates with glutamine via glutamine N-phenylacetyltransferase (EC 2.3.1.14), forming SPG, which is excreted in urine . Detection in serum or urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. For example, SCIEX LC-MS/MS systems have been validated for quantifying SPG and its precursors in human serum, with protocols optimizing chromatographic separation (e.g., C18 columns) and mass transitions (e.g., m/z 265.1 → 171.0 for SPG) .

Q. How is SPG utilized as a pharmacokinetic biomarker in urea cycle disorder (UCD) research?

SPG serves as a urinary biomarker for dosing sodium phenylbutyrate (NaPBA) or glycerol phenylbutyrate (GPB) in UCD therapy. These drugs are metabolized to phenylacetic acid, which conjugates with glutamine to form SPG. Researchers correlate drug dose with SPG levels using 24-hour urine collection and LC-MS/MS quantification. Pharmacokinetic parameters (e.g., AUC0–24) are calculated to assess ammonia control efficacy. Longitudinal studies show that SPG levels inversely correlate with plasma ammonia, validating its use in therapeutic monitoring .

Advanced Research Questions

Q. What is the mechanistic role of SPG in cardiovascular disease (CVD) and COVID-19, and how can metabolomics elucidate these associations?

SPG is implicated in CVD as a metabolite linked to platelet hyperactivity and thrombosis. Untargeted metabolomics of COVID-19 patients revealed elevated fecal SPG levels, correlating with severe outcomes and gut microbiota dysbiosis (e.g., reduced Clostridia). Mechanistic studies suggest SPG may promote endothelial dysfunction via interactions with GPCRs or redox pathways. To investigate, researchers employ fecal/plasma metabolomic profiling (LC-MS/MS or NMR) combined with 16S rRNA sequencing to link SPG levels to microbial taxa and clinical parameters (e.g., thrombosis markers) .

Q. How should researchers address contradictory data on SPG’s role in disease (e.g., elevated vs. depleted levels in cancer cachexia)?

In cancer cachexia, SPG levels may rise (due to glutamine depletion) or fall (from nutrient competition in tumors). To resolve contradictions:

- Cohort stratification : Subgroup patients by cachexia severity or tumor type.

- Multi-omics integration : Pair metabolomics (SPG quantification) with transcriptomics to identify glutamine pathway dysregulation.

- In vitro validation : Use cancer cell lines to model glutamine dependency and measure SPG secretion under nutrient stress .

Q. What experimental models are suitable for studying SPG’s role in cancer metabolism?